沙奎那韦羟基叔丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Saquinavir Hydroxy-tert-butylamide has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying proteomics . In medicine, it is primarily used as an HIV protease inhibitor and has shown promise in the treatment of COVID-19 and various types of cancer . The compound has also been studied for its role in enhancing telomerase activity and hTERT expression in human T leukemia cells .

作用机制

Target of Action

Saquinavir Hydroxy-tert-butylamide primarily targets the HIV-1 protease , an enzyme that plays a crucial role in the lifecycle of the HIV-1 virus . This protease is responsible for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins found in infectious HIV .

Mode of Action

Saquinavir Hydroxy-tert-butylamide acts as a protease inhibitor . It is a peptide-like substrate analogue that binds to the protease active site, inhibiting the activity of the enzyme . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, noninfectious virus particles .

Biochemical Pathways

The inhibition of the HIV-1 protease by Saquinavir Hydroxy-tert-butylamide disrupts the normal viral replication process within the cell. By preventing the maturation of the viral particles, the compound effectively halts the production of new, infectious HIV-1 particles .

Pharmacokinetics

Saquinavir Hydroxy-tert-butylamide exhibits complex and highly variable behavior, but can be modeled adequately using a two-compartment zero-order absorption model . The primary means of elimination is extensive hepatic metabolism followed by fecal excretion of both the parent drug and metabolic products .

Result of Action

The result of Saquinavir Hydroxy-tert-butylamide’s action is the formation of immature, noninfectious virus particles . By inhibiting the HIV-1 protease, the compound prevents the maturation of the viral particles, effectively halting the production of new, infectious HIV-1 particles .

Action Environment

The co-administration of other pharmaceutical agents, such as ritonavir, can significantly influence the action, efficacy, and stability of Saquinavir Hydroxy-tert-butylamide . Ritonavir, a potent enzyme inhibitor, increases the bioavailability and subsequent serum concentrations of saquinavir, thus dramatically improving its antiviral activity . Therefore, the environment in which Saquinavir Hydroxy-tert-butylamide acts can greatly impact its effectiveness.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Saquinavir Hydroxy-tert-butylamide involves complex synthetic routes. One method includes the formation of a eutectic mixture with piperine, which enhances the dissolution rate of the compound . The process involves liquid-assisted grinding techniques and differential scanning calorimetry to determine the exact eutectic composition.

Industrial Production Methods: Industrial production methods for Saquinavir Hydroxy-tert-butylamide are not extensively documented. the use of nanotechnology for drug delivery and the formation of solid drug nanoparticles have been explored to enhance the absorption and accumulation of Saquinavir .

化学反应分析

Types of Reactions: Saquinavir Hydroxy-tert-butylamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as an HIV protease inhibitor.

Common Reagents and Conditions: Common reagents used in the reactions involving Saquinavir Hydroxy-tert-butylamide include Pluronic F127, HPMC, PVP, PVA, Lecithin S75, and Span 80 . These reagents are used under specific conditions to enhance the compound’s solubility and bioavailability.

Major Products Formed: The major products formed from the reactions involving Saquinavir Hydroxy-tert-butylamide include its metabolites and derivatives, which are essential for its antiviral activity .

相似化合物的比较

Saquinavir Hydroxy-tert-butylamide is unique compared to other similar compounds due to its specific molecular structure and its role as an impurity of Saquinavir . Similar compounds include other HIV protease inhibitors such as Ritonavir and Nelfinavir, which also inhibit viral proteases but differ in their molecular targets and pathways .

属性

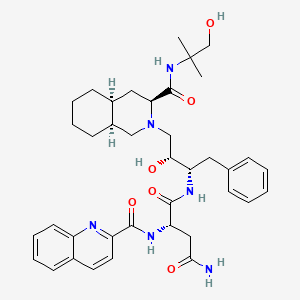

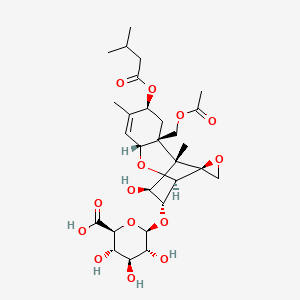

IUPAC Name |

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O6/c1-38(2,23-45)43-37(50)32-19-26-13-6-7-14-27(26)21-44(32)22-33(46)30(18-24-10-4-3-5-11-24)41-36(49)31(20-34(39)47)42-35(48)29-17-16-25-12-8-9-15-28(25)40-29/h3-5,8-12,15-17,26-27,30-33,45-46H,6-7,13-14,18-23H2,1-2H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,50)/t26-,27+,30-,31-,32-,33+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCJGICLIMLWFB-UGJKXSETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)

![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)

![2-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/new.no-structure.jpg)